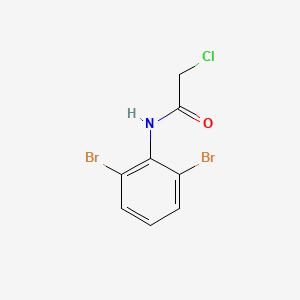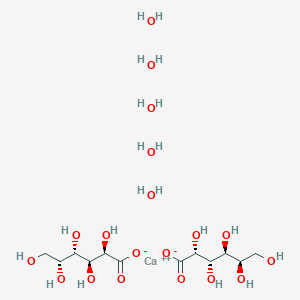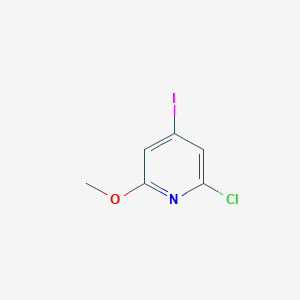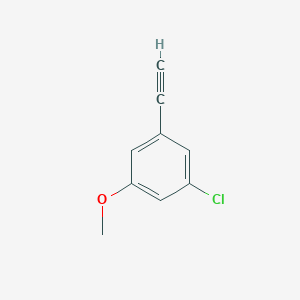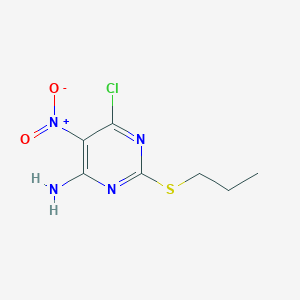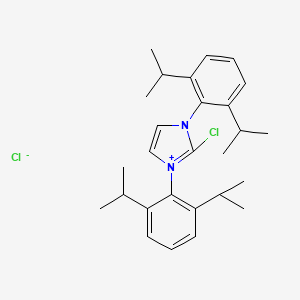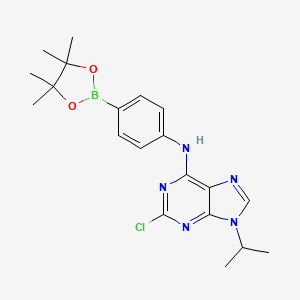![molecular formula C14H10O3 B1429456 2-{Naphtho[2,1-b]furan-2-yl}acetic acid CAS No. 1267431-36-6](/img/structure/B1429456.png)
2-{Naphtho[2,1-b]furan-2-yl}acetic acid
Overview
Description
2-{Naphtho[2,1-b]furan-2-yl}acetic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of naphthofuran, a fused heterocyclic compound consisting of a naphthalene ring fused to a furan ring
Mechanism of Action
Target of Action
It’s known that naphthofuran derivatives have shown several biological activities and are currently being tested and/or clinically evaluated for new drug discovery .
Mode of Action
It’s known that naphthofuran derivatives interact with their targets, leading to changes at the molecular level . For instance, a novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans was developed .
Biochemical Pathways
Naphthofuran derivatives are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22623 , which could influence its bioavailability.
Result of Action
Naphthofuran derivatives have shown several biological activities, including antimicrobial activity .
Action Environment
It’s known that the compound has a melting point of 171-172°c , which could be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
2-{Naphtho[2,1-b]furan-2-yl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can bind to proteins involved in cellular signaling, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular responses . Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . It can also inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage level is required to achieve significant biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . It also affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, which facilitates its transport in the bloodstream and its distribution to different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific organelles such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Post-translational modifications and targeting signals play a role in directing this compound to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Naphtho[2,1-b]furan-2-yl}acetic acid can be achieved through a one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol. The reaction is typically carried out in the presence of triethylamine (Et3N) as a base and acetonitrile (CH3CN) as a solvent at room temperature for 24 hours. The reaction mixture is then refluxed with hydrochloric acid (HCl) and acetic acid (AcOH) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{Naphtho[2,1-b]furan-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphtho[2,1-b]furan derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various functionalized naphtho[2,1-b]furan derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-{Naphtho[2,1-b]furan-2-yl}acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain natural products.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan: The parent compound, which lacks the acetic acid moiety.
2-{Naphtho[2,1-b]furan-2-yl}ethanol: A derivative with an ethanol group instead of the acetic acid group.
2-{Naphtho[2,1-b]furan-2-yl}methylamine: A derivative with a methylamine group.
Uniqueness
2-{Naphtho[2,1-b]furan-2-yl}acetic acid is unique due to its acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-10/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGYVVRBNUSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267431-36-6 | |
| Record name | 2-{naphtho[2,1-b]furan-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


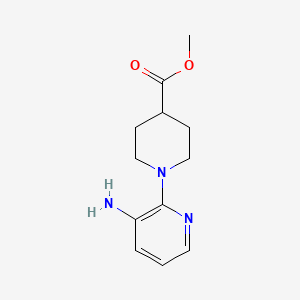
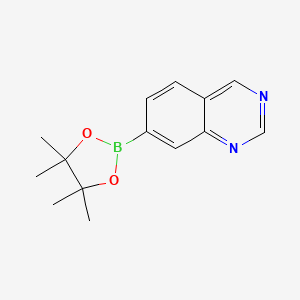
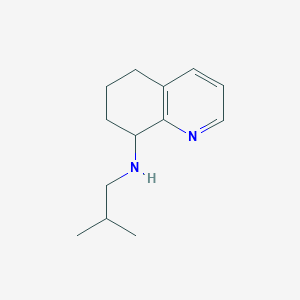
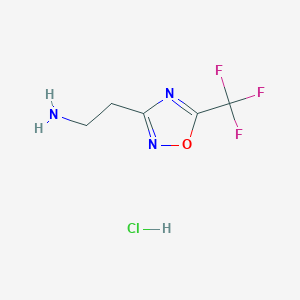
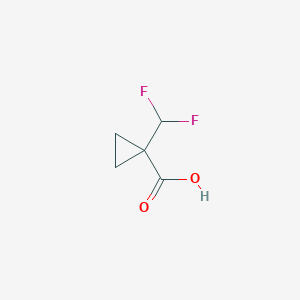
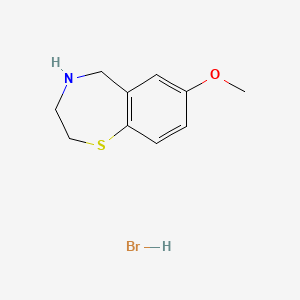
![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)
